molecular formula C23H29N3O3 B251482 N-[4-(4-propanoylpiperazin-1-yl)phenyl]-3-propoxybenzamide

N-[4-(4-propanoylpiperazin-1-yl)phenyl]-3-propoxybenzamide

货号 B251482
分子量: 395.5 g/mol
InChI 键: FWETYBKZNBIFSL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[4-(4-propanoylpiperazin-1-yl)phenyl]-3-propoxybenzamide, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It is a highly selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is a crucial component of the B-cell receptor signaling pathway. BTK inhibitors have been shown to have promising therapeutic potential in the treatment of various cancers, autoimmune diseases, and inflammatory disorders. In

科学研究应用

N-[4-(4-propanoylpiperazin-1-yl)phenyl]-3-propoxybenzamide has been extensively studied for its potential therapeutic applications. It has been shown to have promising anti-tumor activity in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). In addition, it has also shown potential in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus, by inhibiting B-cell receptor signaling. Furthermore, it has been studied for its potential in the treatment of inflammatory disorders, such as asthma and chronic obstructive pulmonary disease (COPD), by modulating immune responses.

作用机制

N-[4-(4-propanoylpiperazin-1-yl)phenyl]-3-propoxybenzamide is a selective inhibitor of BTK, which is a key component of the B-cell receptor signaling pathway. BTK plays a crucial role in the activation and proliferation of B-cells, which are involved in various immune responses. Inhibition of BTK by N-[4-(4-propanoylpiperazin-1-yl)phenyl]-3-propoxybenzamide leads to the suppression of B-cell receptor signaling, resulting in the inhibition of B-cell activation and proliferation. This, in turn, leads to the suppression of immune responses, making it a potential therapeutic agent for various diseases.
Biochemical and Physiological Effects:
N-[4-(4-propanoylpiperazin-1-yl)phenyl]-3-propoxybenzamide has been shown to have potent inhibitory effects on BTK activity, leading to the suppression of B-cell receptor signaling. This results in the inhibition of B-cell activation and proliferation, which has been shown to have therapeutic potential in various diseases. In addition, it has also been shown to have anti-inflammatory effects by modulating immune responses. However, the exact biochemical and physiological effects of N-[4-(4-propanoylpiperazin-1-yl)phenyl]-3-propoxybenzamide are still being studied.

实验室实验的优点和局限性

N-[4-(4-propanoylpiperazin-1-yl)phenyl]-3-propoxybenzamide has several advantages for lab experiments. It is a highly selective inhibitor of BTK, making it a suitable candidate for studying the B-cell receptor signaling pathway. In addition, it has been optimized for high yields and purity, making it easier to work with in lab experiments. However, there are also limitations to using N-[4-(4-propanoylpiperazin-1-yl)phenyl]-3-propoxybenzamide in lab experiments. It is a small molecule inhibitor, which may limit its efficacy in vivo. Furthermore, it may have off-target effects on other kinases, which may affect the interpretation of experimental results.

未来方向

For research include further optimization of the synthesis method to improve yields and purity, as well as the development of more potent and selective BTK inhibitors. In addition, further studies are needed to elucidate the exact biochemical and physiological effects of N-[4-(4-propanoylpiperazin-1-yl)phenyl]-3-propoxybenzamide, as well as its potential off-target effects. Furthermore, clinical trials are needed to evaluate the safety and efficacy of N-[4-(4-propanoylpiperazin-1-yl)phenyl]-3-propoxybenzamide in humans, which may lead to its approval as a therapeutic agent for various diseases.

合成方法

The synthesis of N-[4-(4-propanoylpiperazin-1-yl)phenyl]-3-propoxybenzamide involves several steps. The initial step is the reaction of 3-bromoanisole with 4-(4-aminophenyl)piperazine to form N-[4-(4-aminophenyl)piperazin-1-yl]-3-bromo-4-methoxybenzamide. This intermediate is then reacted with propionyl chloride to obtain N-[4-(4- propanoylpiperazin-1-yl)phenyl]-3-bromo-4-propoxybenzamide. Finally, the bromine atom is replaced with an amino group using sodium azide and palladium catalyst to obtain the final product, N-[4-(4-propanoylpiperazin-1-yl)phenyl]-3-propoxybenzamide. The synthesis of this compound has been optimized to achieve high yields and purity, making it a suitable candidate for further research.

属性

分子式

C23H29N3O3

分子量

395.5 g/mol

IUPAC 名称

N-[4-(4-propanoylpiperazin-1-yl)phenyl]-3-propoxybenzamide

InChI

InChI=1S/C23H29N3O3/c1-3-16-29-21-7-5-6-18(17-21)23(28)24-19-8-10-20(11-9-19)25-12-14-26(15-13-25)22(27)4-2/h5-11,17H,3-4,12-16H2,1-2H3,(H,24,28)

InChI 键

FWETYBKZNBIFSL-UHFFFAOYSA-N

SMILES

CCCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)CC

规范 SMILES

CCCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)CC

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。